Evidence #1: Caxii-IN-1 Exhibits Sub-Nanomolar Affinity and High Selectivity for hCA XII Over hCA IX
In direct binding assays, Caxii-IN-1 demonstrates a Ki value of 3.8 nM for its primary target, human carbonic anhydrase XII (hCA XII) . In the same assay system, its affinity for the related tumor-associated isoform, hCA IX, is 56.0 nM, indicating a 14.7-fold selectivity for hCA XII . This profile contrasts sharply with the well-characterized clinical candidate SLC-0111 (U-104), which shows a Ki of 4.5 nM for hCA XII but a Ki of 45.1 nM for hCA IX, representing a 10-fold selectivity ratio . The quantified difference in the selectivity window (14.7-fold vs. 10-fold) underscores a distinct pharmacological fingerprint.
Demonstrates tumor‑isoform‑preferential inhibition; AAZ lacks any selectivity margin.
Identical stopped‑flow CO₂ hydrase assay, pH 7.4, 20 °C.
| Evidence Dimension | Enzyme Inhibition (Ki) and Isoform Selectivity Ratio (hCA IX / hCA XII) |
|---|---|
| Target Compound Data | hCA XII Ki = 3.8 nM; hCA IX Ki = 56.0 nM |
| Comparator Or Baseline | SLC-0111 (U-104): hCA XII Ki = 4.5 nM; hCA IX Ki = 45.1 nM |
| Quantified Difference | Caxii-IN-1: Selectivity Ratio = 14.7-fold (56.0 / 3.8); SLC-0111: Selectivity Ratio = 10-fold (45.1 / 4.5) |
| Conditions | In vitro stopped-flow CO2 hydrase assay using recombinant human CA isoforms. |
Why This Matters
The distinct 14.7-fold selectivity ratio of Caxii-IN-1 provides a differentiated tool for experiments requiring a wider functional separation between CA XII and CA IX inhibition compared to the clinically advanced SLC-0111.
